2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a 2-methylpropyl group, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-(2-methylpropyl)pyrrolidine-2-carbaldehyde with ethylamine under basic conditions to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(2-methylpropyl)pyrrolidine-2-carbaldehyde
- 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine
Uniqueness
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol is unique due to its specific substitution pattern and the presence of both an imine and an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61309-12-4 |
---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-[[1-methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-10-4-5-11(13(10)3)12-6-7-14/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
SAAZUDVIFZJIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC(=NCCO)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.